N-benzyl-2-((2-(4-methoxyphenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a complex organic molecule with several functional groups. It contains a pyrimidinone ring, which is a common structure in many pharmaceuticals . The methoxyphenyl group attached to the pyrimidinone ring could potentially contribute to the compound’s lipophilicity and ability to cross biological membranes .
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the conditions and reagents used. The presence of multiple functional groups means that it could potentially undergo a variety of reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the methoxyphenyl group could increase its lipophilicity .Scientific Research Applications
Synthesis of Novel Heterocyclic Compounds
A study by Abu‐Hashem et al. (2020) presented the synthesis of novel compounds, including benzodifuranyl, 1,3,5-triazines, oxadiazepines, and thiazolopyrimidines, derived from visnaginone and khellinone. These compounds exhibited significant anti-inflammatory and analgesic activities, highlighting their potential in medicinal chemistry for the development of new therapeutic agents. The compounds demonstrated high inhibitory activity on COX-2 selectivity, analgesic activity, and anti-inflammatory activity, comparing favorably with standard drugs like sodium diclofenac (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Antifungal Activity of Pyrimidin-2-Amine Derivatives
Research by Jafar et al. (2017) focused on the antifungal effects of 4-methoxy-N,N-dimethylpyrimidin-2-amine derivatives containing a heterocyclic compound. These derivatives demonstrated significant biological activity against fungi like Aspergillus terreus and Aspergillus niger, indicating their potential as antifungal agents. The study provides a basis for further exploration of these compounds in antifungal drug development (Jafar, Abdul Mahdi, Hadwan, & AlameriAmeer, 2017).
Development of Radioligands for Imaging
Dollé et al. (2008) reported on the radiosynthesis of [18F]PBR111, a selective radioligand for imaging the translocator protein (18 kDa) with PET. This compound, part of a novel series of 2-phenylpyrazolo[1,5-a]pyrimidineacetamides, showcases the application of such derivatives in the field of diagnostic imaging, particularly in positron emission tomography (PET), enhancing our ability to study and diagnose neurological and psychiatric disorders (Dollé, Hinnen, Damont, Kuhnast, Fookes, Pham, Tavitian, & Katsifis, 2008).
Antimicrobial Activity of Thienopyrimidine Derivatives
Kerru et al. (2019) synthesized a new series of thienopyrimidine linked rhodanine derivatives and evaluated their antimicrobial activity. These compounds showed significant antibacterial potency against strains like E. coli and B. subtilis and demonstrated antifungal potency against fungi such as A. flavus and A. niger. The study underscores the potential of thienopyrimidine derivatives in the development of new antimicrobial agents (Kerru, Maddila, Maddila, Sobhanapuram, & Jonnalagadda, 2019).
Mechanism of Action
Properties
IUPAC Name |
N-benzyl-2-[7-(4-methoxyphenyl)-1,3-dimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl]sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N5O4S/c1-28-21-19(23(31)29(2)24(28)32)22(27-20(26-21)16-9-11-17(33-3)12-10-16)34-14-18(30)25-13-15-7-5-4-6-8-15/h4-12H,13-14H2,1-3H3,(H,25,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJOZIFZMIWNKKX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=NC(=N2)C3=CC=C(C=C3)OC)SCC(=O)NCC4=CC=CC=C4)C(=O)N(C1=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N5O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.